molecular formula C3H7F3N2 B2948686 3,3,3-Trifluoropropane-1,2-diamine CAS No. 259138-23-3

3,3,3-Trifluoropropane-1,2-diamine

Cat. No.: B2948686
CAS No.: 259138-23-3
M. Wt: 128.098
InChI Key: QXIHYHUYKPDZLT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1,2-diamine is a fluorinated organic compound with the molecular formula C3H7F3N2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a propane backbone, along with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropane-1,2-diamine typically involves the reaction of 3,3,3-trifluoropropene with ammonia or amines under controlled conditions. One common method includes the hydroamination of 3,3,3-trifluoropropene using ammonia in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted amines, nitroso compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Trifluoropropane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoropropane-1,2-diamine is unique due to its dual amino functionality combined with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3,3-trifluoropropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2/c4-3(5,6)2(8)1-7/h2H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHYHUYKPDZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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